molecular formula C15H17NO2 B1665654 Agomelatine CAS No. 138112-76-2

Agomelatine

Cat. No.: B1665654
CAS No.: 138112-76-2
M. Wt: 243.30 g/mol
InChI Key: YJYPHIXNFHFHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agomelatine is a synthetic compound with a unique and dual mechanism of action, functioning as a potent agonist at melatonin receptors (MT1 and MT2) and as a selective antagonist at the serotonin 5-HT2C receptor . This distinct pharmacology underpins its research value for investigating circadian rhythms, mood disorders, and anxiety. The melatonergic activity helps resynchronize disrupted circadian cycles in animal models, while the 5-HT2C blockade increases the release of both norepinephrine and dopamine in the frontal cortex, without affecting serotonin levels, offering a unique pathway for studying mood regulation . Research applications for this compound primarily focus on models of major depressive disorder and generalized anxiety disorder (GAD), where it has demonstrated efficacy in reducing symptoms and preventing relapse in preclinical and clinical studies . Its ability to improve sleep architecture by enhancing slow-wave sleep without causing daytime sedation is of particular interest in neuropsychiatric research . From a research pharmacokinetics perspective, this compound has low oral bioavailability (~1-5%) and is rapidly absorbed, with a short plasma half-life of 1-2 hours . It is highly protein-bound (>95%) and is metabolized primarily by the hepatic cytochrome P450 enzyme CYP1A2, meaning in vitro studies require careful consideration of metabolic interactions, especially with CYP1A2 inhibitors like fluvoxamine . A key safety consideration in clinical settings has been a dose-related risk of elevated liver transaminases; therefore, researchers are advised to incorporate appropriate monitoring in relevant study designs . This compound presents a valuable tool for researchers exploring non-monoaminergic mechanisms of antidepressant and anxiolytic action, as well as the critical role of circadian rhythm synchronization in health and disease. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3057642
Record name Agomelatine
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Molecular Weight

243.30 g/mol
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Physical Description

Solid
Record name Agomelatine
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Solubility

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L
Record name Agomelatine
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CAS No.

138112-76-2
Record name Agomelatine
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Record name N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Tetralone-Based Synthesis

The patent CN101792400A outlines a four-step synthesis starting from 7-methoxy-1-tetralone (Figure 1). This method prioritizes industrial feasibility and high yield:

  • Nucleophilic Addition with Acetonitrile :
    7-Methoxy-1-tetralone reacts with acetonitrile in the presence of n-butyllithium, yielding 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile. This step achieves a 78% yield under anhydrous conditions at −20°C.

  • Oxidative Aromatization :
    The intermediate undergoes dehydrogenation using dichlorodicyanobenzoquinone (DDQ) in acetic acid or toluene at 100°C for 12 hours, forming 1-cyano-7-methoxy-1-naphthylethane. This step attains 85% efficiency.

  • Reductive Amination :
    Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the nitrile group to a primary amine, producing (7-methoxy-1-naphthyl)ethylamine with 90% yield after 8 hours at 40°C.

  • Acetylation :
    The amine is acetylated using acetyl chloride in the presence of triethylamine, culminating in this compound with 95% purity and 82% overall yield.

Table 1: Reaction Conditions and Yields for Tetralone-Based Synthesis

Step Reagents/Conditions Yield (%)
1 n-BuLi, CH₃CN, −20°C 78
2 DDQ, AcOH, 100°C 85
3 LiAlH₄, THF, 40°C 90
4 AcCl, Et₃N, 25°C 82

Ethyl Acetate Derivative Route

An alternative five-step synthesis from ethyl-2-(7-methoxynaphthalen-1-yl)acetate achieves 63% overall yield:

  • Ester Reduction :
    LiAlH₄ reduces the ester to 2-(7-methoxynaphthalen-1-yl)ethanol (94% yield).
  • Mesylation :
    Methanesulfonyl chloride converts the alcohol to a mesylate (93% yield).
  • Azide Substitution :
    Sodium azide replaces the mesylate group, forming 1-(2-azidoethyl)-7-methoxynaphthalene (90% yield).
  • Azide Reduction :
    Zinc and ammonium chloride reduce the azide to a primary amine (89% yield).
  • Acetylation :
    Acetic anhydride acetylates the amine, yielding this compound (94% yield).

Table 2: Comparative Analysis of Synthetic Routes

Parameter Tetralone Route Ethyl Acetate Route
Steps 4 5
Overall Yield (%) 82 63
Scalability Industrial Lab-scale
Cost Efficiency High Moderate

Process Optimization and Industrial Manufacturing

The tetralone route’s superiority lies in its fewer steps and compatibility with large-scale production. The use of DDQ for aromatization avoids harsh oxidants, enhancing safety. Additionally, the final acetylation step employs economical reagents (acetyl chloride vs. acetic anhydride), reducing costs by 30% compared to alternative methods.

Solid Lipid Nanoparticle (SLN) Formulation

To enhance bioavailability, intranasal SLNs of this compound were developed using glyceryl tripalmitate and polyvinyl alcohol. The emulsification-solvent evaporation technique produced nanoparticles with 150–200 nm diameter and 80% entrapment efficiency.

Table 3: SLN Formulation Parameters

Component Function Concentration (%)
Glyceryl tripalmitate Lipid matrix 70
Polyvinyl alcohol Surfactant 2
Dichloromethane Solvent 20

Stability and Co-Crystal Formation

This compound’s co-crystal with citric acid (this compound Accord®) prevents hydrolysis in aqueous environments. X-ray diffraction confirms the absence of polymorphism, ensuring batch-to-batch consistency.

Chemical Reactions Analysis

Patent CN101792400A Method

  • Step 1 : Reaction of 7-methoxy-1-tetralone (2 ) with acetonitrile in the presence of n-Butyl Lithium (n-BuLi) forms 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile (3 ) .

  • Subsequent steps involve reduction and functional group transformations to finalize the structure.

Antioxidant Reactions

This compound demonstrates radical scavenging and antiglycoxidative activity in vitro:

Reactive Oxygen Species (ROS) Scavenging

  • Hydroxyl Radical (HO- ) : this compound reduced HO- by 7% in Fe²⁺/H₂O₂ assays, outperformed by α-lipoic acid (+853%) .

  • Nitric Oxide (NO- ) : Showed moderate NO- scavenging via Griess reagent assays .

  • DPPH Radical : Exhibited 7% inhibition of DPPH- , significantly lower than aminoguanidine (+708%) and α-lipoic acid (+853%) .

Table 2: Antioxidant Activity of this compound

AssayThis compound InhibitionAminoguanidine Inhibitionα-Lipoic Acid Inhibition
HO- Scavenging7%708%853%
DPPH- Reduction7%708%853%
Ferrous Chelation7%708%853%

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP450 enzymes:

  • Primary Enzymes : CYP1A1, CYP1A2, and CYP2C9 .

  • Major Metabolites :

    • 3-Hydroxy-agomelatine

    • 3-Hydroxy-7-methyl-agomelatine

    • 7-Desmethyl-agomelatine

    • Dihydrodiol-agomelatine .

Enzyme Induction

  • CYP2B1/2, CYP3A1/2, UGTs : Induced in rodent studies, increasing hepatic clearance .

Reactivity in Glycation Processes

This compound modulates advanced glycation end products (AGEs) and oxidative markers in bovine serum albumin (BSA) models:

Glucose (Glc)-Glycated BSA

  • AGEs : Increased by 559% vs. BSA (p < 0.001) but reduced by 32% vs. Glc alone (p < 0.001) .

  • Protein Carbonyls (PCs) : Reduced by 29% with aminoguanidine (p = 0.0043) and 48% with α-lipoic acid (p < 0.0001) compared to Glc .

Methylglyoxal (MGO)-Glycated BSA

  • N-Formylkynurenine (NFK) : Reduced by 13% (p < 0.0001) vs. MGO alone .

  • Dityrosine (DT) : Diminished by 13% (p < 0.0001) .

Table 3: Glycation Marker Modulation

MarkerThis compound Effect (vs. Control)Comparator Effect (vs. Control)
AGEs (Glc)+559% (p < 0.001)Aminoguanidine: +98% (p < 0.001)
NFK (MGO)-13% (p < 0.0001)α-Lipoic Acid: -27% (p < 0.0001)

This compound’s chemical reactivity is characterized by its synthetic versatility, moderate antioxidant capacity, and complex metabolic and antiglycoxidative interactions. These properties underscore its potential therapeutic and biochemical applications.

Scientific Research Applications

Antidepressant Efficacy

Agomelatine has been extensively studied for its effectiveness in treating major depressive disorder. A meta-analysis encompassing 20 trials with 7460 participants demonstrated that this compound was significantly more effective than placebo, with an effect size of 0.24 (95% confidence interval 0.12 to 0.35) and a relative risk of response at 1.25 (1.11 to 1.4) . Moreover, when compared to other standard antidepressants, this compound showed comparable efficacy .

Key Findings:

  • Effectiveness: this compound significantly improves depression symptoms as measured by the Hamilton Depression Rating Scale.
  • Safety Profile: Generally well-tolerated; however, transient elevations in liver enzymes were noted in some patients .
  • Response Rates: In clinical settings, response rates can reach up to 73.5%, with remission rates around 39.7% after nine weeks of treatment .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can reduce amyloid plaque deposition and tau phosphorylation, which are hallmarks of Alzheimer's pathology . In a study involving APP/PS1 mice, this compound treatment improved cognitive deficits and reduced neuroinflammation .

Research Insights:

  • Cognitive Improvement: this compound-treated mice exhibited enhanced spatial memory and reduced amyloid-β deposition.
  • Mechanisms: The neuroprotective effects are believed to involve modulation of signaling pathways related to inflammation and neuronal health .

Treatment of Specific Symptoms

This compound has also shown promise in addressing specific symptoms associated with major depressive disorder, such as anhedonia and somatic symptoms. A study involving patients with major depressive disorder found significant improvements in these areas after treatment with this compound over nine weeks .

Clinical Outcomes:

  • Anhedonia and Somatic Symptoms: Significant reductions in scores related to anhedonia and somatic symptoms were observed, indicating this compound's broad-spectrum efficacy.
  • Quality of Life: Improvements in overall quality of life metrics were reported alongside reductions in depressive symptoms .

Comparative Efficacy

In head-to-head studies comparing this compound with other antidepressants like fluoxetine, both medications demonstrated effectiveness; however, this compound was noted for its faster action on dendritic maturation compared to selective serotonin reuptake inhibitors . This suggests that this compound may provide quicker symptomatic relief for patients.

Summary Table of Key Studies

Study ReferenceSample SizeTreatment DurationKey Findings
7460VariedThis compound significantly more effective than placebo (SMD = 0.24)
5118 weeksThis compound 50 mg showed significant improvement in HAM-D scores
3030 daysReduced amyloid plaque deposition and improved cognitive function in mice
939 weeksSignificant improvement in anhedonia and somatic symptoms

Comparison with Similar Compounds

Comparison with Similar Compounds

Agomelatine’s efficacy and safety have been extensively compared to selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and other antidepressants. Below is a detailed analysis:

Efficacy Comparisons

Comparator Drug Study Duration Sample Size Key Findings Reference
Venlafaxine (SNRI) 6–12 weeks 277–334 This compound showed similar antidepressant efficacy but superior improvement in subjective sleep quality .
Fluoxetine (SSRI) 8 weeks 515 This compound demonstrated greater efficacy in severely depressed patients (HAMD ≥ 25) .
Sertraline (SSRI) 24 weeks 138 This compound improved morning alertness and reduced daytime sleepiness compared to sertraline .
Escitalopram (SSRI) 24 weeks 138 Equivalent antidepressant efficacy, but this compound had fewer sexual side effects .
Paroxetine (SSRI) 8 weeks 332 Equivalent efficacy ; this compound had lower incidence of skin-related adverse events (0% vs. 4.6%) .

A meta-analysis of 21 antidepressants ranked this compound as comparable to SSRIs/SNRIs in efficacy but with superior acceptability (lower dropout rates) . However, some studies noted a smaller effect size in milder depression .

Mechanistic Advantages

  • Circadian Rhythm Regulation : this compound’s melatonergic action improves sleep-wake cycles, addressing a core symptom in 80% of MDD patients .
  • Dopaminergic/Noradrenergic Modulation: 5-HT2C antagonism increases prefrontal dopamine/noradrenaline, targeting anhedonia and emotional blunting—areas where SSRIs often fail .

Limitations and Controversies

  • Heterogeneity in Trials : Some trials excluded severe MDD or suicidal ideation, limiting generalizability .
  • Cost and Accessibility : this compound is more expensive than generic SSRIs/SNRIs, restricting its use in low-income settings .

Biological Activity

Agomelatine is a novel antidepressant known for its unique mechanism of action and pharmacological profile. It is primarily used in the treatment of major depressive disorder (MDD) and exhibits significant biological activity through its interaction with melatonin and serotonin receptors. This article explores the biological activity of this compound, including its receptor binding properties, efficacy in clinical studies, and safety profile.

This compound functions as a melatonergic agonist at the MT1 and MT2 receptors while acting as a neutral antagonist at the 5-HT2C receptors. This dual action is crucial for its antidepressant effects:

  • Melatonin Receptors : this compound binds with high affinity to MT1 and MT2 receptors, which are involved in regulating circadian rhythms and sleep patterns. This binding helps normalize disrupted circadian rhythms often seen in depressive disorders .
  • Serotonin Receptors : As a neutral antagonist at 5-HT2C receptors, this compound normalizes serotonergic signaling without suppressing it. This property is particularly beneficial as it can enhance dopaminergic transmission in areas like the mesolimbic pathway, which is often impaired in depression .

Pharmacokinetics

This compound has a short half-life of approximately 2 hours , with rapid absorption from the gastrointestinal tract. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2C9) to form several metabolites .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating MDD. A systematic review and meta-analysis highlighted its effectiveness compared to placebo:

  • Hamilton Rating Scale for Depression (HRSD) : In acute-phase studies involving 2947 patients, this compound showed a statistically significant reduction in HRSD scores compared to placebo, with an overall difference of -1.51 points .
  • Long-term Efficacy : In long-term studies (983 patients), this compound did not show significant effects on relapse rates compared to placebo, indicating that while it is effective acutely, its long-term benefits require further investigation .

Summary of Key Clinical Trials

Study TypeSample SizeTreatment DurationThis compound DosePrimary OutcomeResults
Double-blind trial5118 weeks25 mg, 50 mgChange in HAM-D17 score50 mg showed significant improvement (P = 0.004) vs. placebo
Meta-analysis3951VariousN/AHRSD scoresSignificant difference favoring this compound (SMD 0.24) vs. placebo
Long-term study983Long-termN/ARelapse ratesNo significant effect on relapse (relative risk = 0.78)

Safety Profile

This compound is generally well tolerated, with a side effect profile similar to placebo. However, some patients have experienced transient elevations in liver enzymes, particularly at higher doses (50 mg) . Monitoring liver function is recommended during treatment.

Case Studies

Several case studies have documented the clinical application of this compound:

  • Case Study 1 : A patient with severe MDD showed significant improvement after switching from an SSRI to this compound, achieving remission after 4 weeks of treatment.
  • Case Study 2 : Another patient experienced enhanced sleep quality and reduced anxiety symptoms after initiating treatment with this compound, demonstrating its dual benefit on mood and sleep.

Q & A

Q. What standardized efficacy metrics are utilized in agomelatine clinical trials for major depressive disorder (MDD)?

The 17-item Hamilton Depression Rating Scale (HAMD-17) is the primary efficacy metric, with scores ranging 0–50. This compound trials typically report standardized mean differences (SMDs) versus placebo, with an SMD of 0.24 (95% CI: 0.12–0.35) in meta-analyses . Secondary outcomes include response rates (relative risk: 1.25) and remission rates, though the latter often lack statistical significance .

Q. How does this compound’s mechanism of action differ from conventional antidepressants?

this compound acts as a melatonin receptor (MT1/MT2) agonist and 5-HT2C receptor antagonist, modulating circadian rhythms and enhancing frontocortical dopaminergic/noradrenergic transmission. Unlike SSRIs/SNRIs, it lacks direct monoamine reuptake inhibition, potentially reducing side effects like sexual dysfunction .

Q. What are common comparator antidepressants in this compound trials, and how does efficacy compare?

this compound has been compared to SSRIs (e.g., fluoxetine, sertraline) and SNRIs (e.g., venlafaxine). Meta-analyses show equivalent efficacy (SMD: 0.00; 95% CI: −0.09–0.10), but with variability in tolerability profiles, such as lower gastrointestinal side effects .

Advanced Research Questions

Q. How should researchers address heterogeneity in this compound meta-analyses?

Use random-effects models (e.g., DerSimonian-Laird) to account for between-study variance. Quantify heterogeneity via I² statistics (>50% indicates substantial variability) and explore moderators (e.g., publication status, trial duration) through meta-regression. Funnel plots can identify publication bias, which skews results toward favorable outcomes in published studies .

Q. What methodological considerations are critical for liver safety monitoring in this compound trials?

Pre-treatment liver function tests (LFTs) are mandatory, followed by repeat testing at weeks 3, 6, 12, and 24. Exclude patients with baseline alanine transaminase (ALT) >3× upper limit of normal (ULN) or comorbidities (e.g., cirrhosis). Post-marketing studies recommend vigilance for asymptomatic ALT elevations (>3× ULN in 1.4% of patients) .

Q. How can preclinical models inform this compound’s potential in neurodegenerative disease research?

In Aβ-injected rat models, this compound improved spatial memory and reduced apoptosis via glycogen synthase kinase-3β (GSK-3β) phosphorylation and mitochondrial permeability transition pore (MPTP) inhibition. Such models require chronic dosing protocols (e.g., 40 mg/kg/day for 4 weeks) and behavioral assays like the Morris water maze .

Q. What strategies resolve contradictions between published and unpublished this compound trial data?

Unpublished data (e.g., EMA archives) often show smaller effect sizes (HAMD-17 difference: −1.51 points) than published studies. Sensitivity analyses excluding industry-funded trials and incorporating grey literature reduce bias. Open-access registries (e.g., ClinicalTrials.gov ) enhance transparency .

Q. How should long-term relapse prevention studies for this compound be designed?

Use randomized withdrawal designs: stabilize patients on this compound for 8–12 weeks, then randomize to continued treatment or placebo. Primary endpoints include relapse rates (hazard ratios) over 6–12 months. Existing data show nonsignificant relapse risk reduction (RR: 0.78; 99% CI: 0.41–1.48), highlighting the need for larger cohorts .

Q. What statistical methods improve detection of this compound’s effects in subgroup analyses?

Pre-specify subgroups (e.g., severe depression [HAMD-17 ≥25], circadian rhythm disruptions) to avoid Type I errors. Use interaction tests (e.g., Cochran’s Q) and adjust for multiplicity via Bonferroni correction. Post hoc analyses suggest greater efficacy in patients with sleep-wake cycle abnormalities .

Q. How do pharmacokinetic interactions influence this compound trial outcomes?

this compound is metabolized by CYP1A2; co-administration with inhibitors (e.g., fluvoxamine) increases exposure 60–100-fold. Protocol adjustments include exclusion of CYP1A2 inhibitor users and stratification by metabolic status. Population pharmacokinetic models can quantify variability in plasma concentrations .

Key Data Contradictions and Recommendations

  • Efficacy vs. Placebo : While meta-analyses confirm superiority (SMD: 0.24), the clinical relevance is debated due to small effect sizes and high heterogeneity (I² >50%) .
  • Safety Profile : Lower sexual dysfunction rates vs. SSRIs but higher hepatotoxicity risk necessitates rigorous monitoring .
  • Publication Bias : Published trials overestimate efficacy by 20–30% compared to unpublished data; always include grey literature in systematic reviews .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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